molecular formula C14H13ClO2 B3252818 4-Benzyloxy-2-chlorobenzyl alcohol CAS No. 219764-60-0

4-Benzyloxy-2-chlorobenzyl alcohol

Cat. No.: B3252818
CAS No.: 219764-60-0
M. Wt: 248.7 g/mol
InChI Key: SSQUZFZUJDONRR-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-chlorobenzyl alcohol is an organic compound with the molecular formula C14H13ClO2 It is characterized by the presence of a benzyloxy group and a chlorobenzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-2-chlorobenzyl alcohol typically involves the reaction of 4-chloro-2-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-2-chlorobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding benzyl alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 4-Benzyloxy-2-chlorobenzaldehyde or 4-Benzyloxy-2-chlorobenzoic acid.

    Reduction: 4-Benzyloxybenzyl alcohol.

    Substitution: 4-Benzyloxy-2-methoxybenzyl alcohol or 4-Benzyloxy-2-thiobenzyl alcohol.

Scientific Research Applications

4-Benzyloxy-2-chlorobenzyl alcohol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-2-chlorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The chlorine atom can participate in electrophilic interactions, while the alcohol group can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxybenzyl alcohol: Lacks the chlorine atom, resulting in different reactivity and biological properties.

    2-Chlorobenzyl alcohol: Lacks the benzyloxy group, leading to reduced lipophilicity and different chemical behavior.

    4-Benzyloxy-2-methoxybenzyl alcohol: Contains a methoxy group instead of a chlorine atom, affecting its chemical and biological properties.

Uniqueness

4-Benzyloxy-2-chlorobenzyl alcohol is unique due to the presence of both the benzyloxy and chlorobenzyl alcohol moieties. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2-chloro-4-phenylmethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQUZFZUJDONRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-Benzyloxy-2 chloro-benzoic acid benzyl ester from Step A with DIBAL-H 1M in toluene (2.2 eq) in THF were stirred at room temperature for 3 hours. The quenched with tartrate saturated solution and extracted with ethyl acetate. Concentrated to dryness and purified by chromatography to afford the title compound.
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4-Benzyloxy-2 chloro-benzoic acid benzyl ester
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Synthesis routes and methods II

Procedure details

To a solution of 4-benzyloxy-2-chlorobenzoic acid (788 mg) in tetrahydrofuran (7.9 ml) was dropwise added a boran-dimethyl sulfide complex (10.0 M, 0.6 ml) at room temperature under a nitrogen atmosphere, and the mixture was refluxed under heating for 2.5 hr. The reaction mixture was allowed to cool to room temperature and 1N hydrochloric acid (1.5 ml) was dropwise added carefully, which was followed by stirring for 30 min. Water was added to the reaction mixture and the resulting product was extracted three times with ethyl acetate. The organic layers were combined, washed successively with a saturated aqueous solution of sodium hydrogencarbonate and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated to give the objective compound (778 mg) as a white powder.
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Synthesis routes and methods III

Procedure details

To a solution of 3-chloro-4-(hydroxymethyl)phenol (for a preparation see Intermediate 16)(3 g, 18.9 mmol) in ethanol (80 ml) was added benzyl bromide (2.25 ml, 18.9 mmol, Aldrich) and then 2 M aqueous sodium hydroxide (10.4 ml, 20.8 mmol). The mixture was stirred at ambient temperature overnight under nitrogen. The solvent was removed in vacuo to leave an aqueous suspension. The residue was partitioned between dichloromethane (100 ml) and water (100 ml). The phases were separated and the aqueous phase extracted with dichloromethane (50 ml). The combined organic extracts were dried (MgSO4), filtered and the solvent removed in vacuo to leave an oil. The residue was loaded in dichloromethane and purified on silica (100 g×2) using 0-100% ethyl acetate-cyclohexane. The appropriate fractions were combined and evaporated in vacuo to give {2-chloro-4-[(phenylmethyl)oxy]phenyl}methanol as a white solid (2.18 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Benzyloxy-2-chlorobenzyl alcohol
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